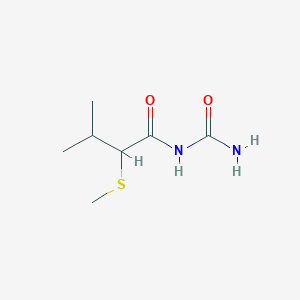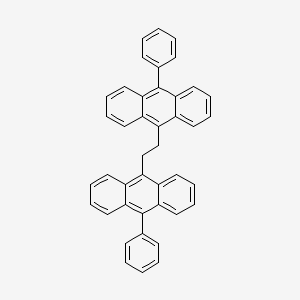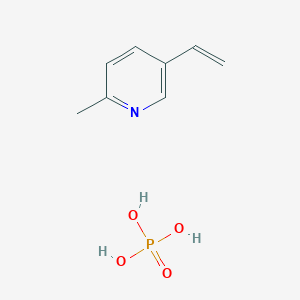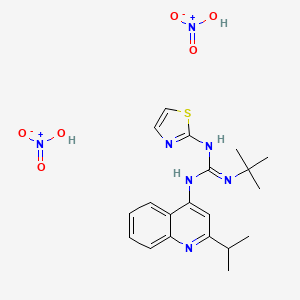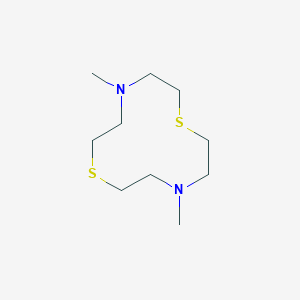
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is a macrocyclic compound that belongs to the class of azathia macrocycles. This compound is characterized by its 12-membered ring structure containing two nitrogen and two sulfur atoms. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane typically involves the high-dilution condensation of macrocyclic ligands.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original macrocycle .
Aplicaciones Científicas De Investigación
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s metal complexes can inhibit enzyme activity or disrupt cellular processes, contributing to their antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 7,13-Dimethyl-1,4,10-trithia-7,13-diazacyclopentadecane
- 4,16-Dioxa-10,22,27,32-tetrathia-1,7,13,19-tetra-aza-tricyclo[17.5.5.5]tetratriacontane
- 4,19-Dioxa-10,13,25,28,33,38-hexathia-1,7,16,22-tetra-aza-tricyclo[20.8.5.5]tetracontane
Uniqueness
4,10-Dimethyl-1,7-dithia-4,10-diazacyclododecane is unique due to its specific ring size and the presence of both nitrogen and sulfur atoms, which contribute to its ability to form highly stable metal complexes. This stability and versatility make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
65113-46-4 |
|---|---|
Fórmula molecular |
C10H22N2S2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
4,10-dimethyl-1,7-dithia-4,10-diazacyclododecane |
InChI |
InChI=1S/C10H22N2S2/c1-11-3-7-13-9-5-12(2)6-10-14-8-4-11/h3-10H2,1-2H3 |
Clave InChI |
WRBSEYSASLSSRW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSCCN(CCSCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


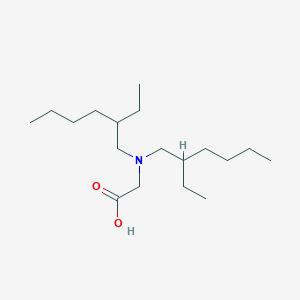
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
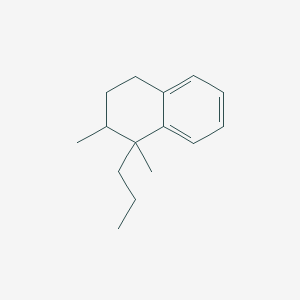
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
